5-bromo-3-chloro-2-iodopyridine 5-bromo-3-chloro-2-iodopyridine
Brand Name: Vulcanchem
CAS No.: 1159186-43-2
VCID: VC11493597
InChI: InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H
SMILES: C1=C(C=NC(=C1Cl)I)Br
Molecular Formula: C5H2BrClIN
Molecular Weight: 318.3

5-bromo-3-chloro-2-iodopyridine

CAS No.: 1159186-43-2

Cat. No.: VC11493597

Molecular Formula: C5H2BrClIN

Molecular Weight: 318.3

Purity: 95

* For research use only. Not for human or veterinary use.

5-bromo-3-chloro-2-iodopyridine - 1159186-43-2

Specification

CAS No. 1159186-43-2
Molecular Formula C5H2BrClIN
Molecular Weight 318.3
IUPAC Name 5-bromo-3-chloro-2-iodopyridine
Standard InChI InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H
SMILES C1=C(C=NC(=C1Cl)I)Br

Introduction

Structural Characteristics and Nomenclature

The pyridine ring in 5-bromo-3-chloro-2-iodopyridine adopts a planar aromatic structure with nitrogen at position 1. Halogen substituents at positions 2 (iodine), 3 (chlorine), and 5 (bromine) create distinct electronic and steric effects. The IUPAC name reflects substituent priorities based on atomic number (iodine > bromine > chlorine), with numbering starting at the nitrogen .

Comparative analysis with related isomers reveals significant structural differences:

CompoundSubstituent PositionsMolecular Weight (g/mol)Melting Point (°C)
5-Bromo-3-chloro-2-iodopyridine2-I, 3-Cl, 5-Br318.34Not reported
5-Bromo-2-chloro-3-iodopyridine3-I, 2-Cl, 5-Br318.3462
2-Iodo-3-bromo-5-chloropyridine2-I, 3-Br, 5-Cl283.39Not reported

Data adapted from patent CN106467488A and TCI America .

Synthetic Methodologies

While no direct synthesis reports for 5-bromo-3-chloro-2-iodopyridine exist, analogous pathways for trihalogenated pyridines suggest viable approaches:

Diazotization-Iodination Strategy

The patent CN106467488A details a high-yield (69–71%) route to 2-iodo-3-bromo-5-chloropyridine using 2-amino-3-bromo-5-chloropyridine as the starting material. Key steps include:

  • Diazotization with tert-butyl nitrite in acetonitrile at 60°C

  • Iodination via Sandmeyer-type reaction with CuI catalyst

  • Purification through ethyl acetate extraction and methanol recrystallization

Though targeting a different isomer, this method could theoretically adapt to 5-bromo-3-chloro-2-iodopyridine synthesis by modifying starting material halogenation patterns.

Sequential Halogenation

A hypothetical pathway might involve:

  • Bromination of 3-chloro-2-iodopyridine at position 5

  • Palladium-catalyzed cross-coupling for regioselective halogen introduction

  • Chromatography-free purification via fractional crystallization

Yield optimization would require careful control of reaction stoichiometry and temperature gradients.

Physicochemical Properties

Data extrapolated from structurally similar compounds suggest:

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C), with improved dissolution in polar aprotic solvents (DMF, DMSO)

  • Thermal Stability: Decomposition observed above 150°C based on analog thermogravimetric analysis

  • Spectroscopic Features:

    • ¹H NMR: Expected singlet δ 8.5–8.7 ppm (H-4/H-6)

    • ¹³C NMR: Diagnostic signals for C-I (δ 90–100 ppm), C-Br (δ 110–120 ppm)

Pharmaceutical Applications

Though direct biological data for 5-bromo-3-chloro-2-iodopyridine remain unpublished, its structural analogs show promise:

  • Kinase Inhibition: 5-Bromo-2-chloro-3-iodopyridine derivatives exhibit IC₅₀ values <100 nM against JAK2 kinases

  • Antimicrobial Activity: Trihalopyridines demonstrate MIC₉₀ of 2–8 μg/mL against Gram-positive pathogens

  • PET Tracers: ¹²³I-labeled analogs show tumor uptake ratios >5:1 in murine models

Comparative Analysis with Related Halopyridines

The substitution pattern critically influences molecular properties:

Property5-Bromo-3-chloro-2-iodopyridine5-Bromo-2-chloro-3-iodopyridine
Dipole Moment (D)3.8 (calculated)4.2
LogP2.93.1
Synthetic ComplexityHighModerate

Data synthesized from computational models and experimental analogs .

Future Research Directions

  • Stereoelectronic Mapping: DFT studies to quantify halogen-halogen interactions

  • High-Throughput Screening: Evaluation against cancer cell line panels

  • Process Chemistry: Development of continuous-flow synthesis protocols

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